2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid
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Overview
Description
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H23N3O4 and its molecular weight is 309.366. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Molecular Design
2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid and its derivatives play a significant role in chemical synthesis and molecular design. For instance, Mundwiler et al. (2004) discuss mixed ligand fac-tricarbonyl complexes, where similar compounds are used for labeling bioactive molecules containing monodentate or bidentate donor sites, influencing the physico-chemical properties of conjugates (Mundwiler et al., 2004). Vaid et al. (2013) describe an efficient eight-step synthesis starting from oxoacetic acid, highlighting the compound's role in complex synthetic pathways (Vaid et al., 2013).
Advanced Materials and Heterocyclic Compounds
In the field of advanced materials and heterocyclic compounds, the title compound and its derivatives are used in the creation of new materials. For example, Dzedulionytė et al. (2021) discuss the synthesis of a newly functionalized heterocyclic amino acid, showcasing the versatility of similar compounds in creating novel heterocyclic structures (Dzedulionytė et al., 2021).
Drug Synthesis and Pharmacology
Although specific drug uses and dosages are excluded from this discussion, the compound and its derivatives are important in the synthesis of pharmacological agents. For instance, Kong et al. (2016) synthesized an intermediate crucial for biologically active compounds like crizotinib, demonstrating the compound's significance in drug development (Kong et al., 2016).
Analytical Chemistry and Chemical Analysis
In analytical chemistry, these compounds are utilized for developing new analytical methods and materials. Moshohoritou et al. (1994) used similar compounds as additives in the electrolytic coloring of anodized aluminum, indicating their role in chemical analysis and surface treatment processes (Moshohoritou et al., 1994).
Mechanism of Action
Target of Action
It is noted that the compound is used as a rigid linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . PROTACs are a class of bifunctional molecules that recruit specific proteins for ubiquitin-proteasome-dependent degradation .
Mode of Action
The compound, being a rigid linker in PROTACs, plays a crucial role in the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC . The rigidity incorporated into the linker region may impact the 3D orientation of the degrader, thus influencing the formation of this ternary complex .
Biochemical Pathways
As part of a protac molecule, it would be involved in the ubiquitin-proteasome pathway, leading to the degradation of target proteins .
Result of Action
The molecular and cellular effects of this compound’s action would be the degradation of the target proteins . This could potentially lead to changes in cellular processes and pathways in which the target proteins are involved.
Properties
IUPAC Name |
5-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-imidazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-9-11(13(19)20)17-12(16-9)10-6-5-7-18(8-10)14(21)22-15(2,3)4/h10H,5-8H2,1-4H3,(H,16,17)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDARDKGBHKPSFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2CCCN(C2)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.